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Compound of Interest

Compound Name: Sarm1-IN-2

Cat. No.: B12404141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Sarm1-IN-2
and other potent, selective inhibitors of Sterile Alpha and Toll/Interleukin-1 Receptor Motif-

Containing 1 (SARM1), a key mediator of axonal degeneration. This document synthesizes

available data on the mechanism of action, experimental protocols, and quantitative outcomes

to support ongoing research and development in neuroprotective therapeutics.

Introduction to SARM1 and Axonal Degeneration
Axonal degeneration is a hallmark of many neurodegenerative diseases, including peripheral

neuropathies, amyotrophic lateral sclerosis (ALS), and multiple sclerosis. SARM1 has been

identified as a central executioner of a conserved axonal death pathway.[1][2] Structurally,

SARM1 is a multidomain protein that includes an autoinhibitory N-terminal domain, tandem

SAM domains for multimerization, and a C-terminal TIR domain possessing NAD+

glycohydrolase (NADase) activity.[3][4]

In healthy neurons, SARM1 is maintained in an inactive state.[4] Following axonal injury or

exposure to neurotoxic insults, a cascade of events leads to the activation of SARM1's NADase

function. This results in the rapid depletion of nicotinamide adenine dinucleotide (NAD+), a

critical molecule for cellular energy metabolism, leading to a bioenergetic crisis and subsequent

axonal fragmentation.[5] The inhibition of SARM1, therefore, presents a promising therapeutic

strategy to prevent axonal loss in a variety of pathological conditions.
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Sarm1-IN-2 and Other Preclinical SARM1 Inhibitors
Sarm1-IN-2 is a small molecule inhibitor of SARM1. Preclinical data for Sarm1-IN-2 and other

potent SARM1 inhibitors developed by companies like Disarm Therapeutics have

demonstrated the potential of this therapeutic approach. These inhibitors have been shown to

protect axons from degeneration in both in vitro and in vivo models.[2]

Quantitative Data
The following tables summarize the available quantitative data for Sarm1-IN-2 and other

representative preclinical SARM1 inhibitors.
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Compound Assay Type Target IC50 Source

Sarm1-IN-2
Biochemical

Assay
SARM1 <1 µM [6][7][8]

Compound from

Disarm

Therapeutics (Ex

3 pg 269, claim

46)

Biochemical

Assay (Rapidfire

high-throughput

mass

spectrometry)

Full-length

SARM1
<50 nM [9]

Compound from

Disarm

Therapeutics (Ex

3 pg 31, claim

19)

Biochemical

Assay (NAD+

cleavage with

Rapidfire high-

throughput mass

spectrometry)

Full-length ARM-

SAM-TIR

SARM1

<50 nM [9]

Isothiazole

Compound 1

Biochemical

Assay (SAM and

TIR domains of

human SARM1)

SARM1 NADase 4 µM [10]

Isothiazole

Compounds

(optimized)

Biochemical

Assay
SARM1

0.16 µM to 0.37

µM
[10]

DSRM-3716
Biochemical

Assay
SARM1 NADase 75 nM [11]
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Compound Model System Readout Result Source

Sarm1-IN-2

In vitro axon

regeneration

assay

Axon

Regeneration

6% axon

regeneration

after 72 hours of

exposure.

[6][7]

Isothiazole

SARM1

Inhibitors

Mouse Paclitaxel

CIPN Model

Tail Nerve SNAP

Amplitudes

Partial protection

at the highest

dose.

[10]

Compound

331P1

Mouse Paclitaxel

CIPN Model

Plasma NfL

Levels

Dose-dependent

prevention of the

decline in

neurofilament

light chain (NfL)

levels.

[3][12]

Compound

331P1

Mouse Paclitaxel

CIPN Model

Intraepidermal

Nerve Fiber

(IENF) Intensity

Elevated IENF

intensity in

mouse foot paw

tissue.

[3][12]

Experimental Protocols
This section details the methodologies for key preclinical experiments used to evaluate SARM1

inhibitors.

In Vitro Dorsal Root Ganglion (DRG) Neuron Axotomy
Assay
This assay assesses the ability of a compound to protect axons from degeneration following

mechanical injury.

Protocol:

DRG Neuron Culture:

Dissect dorsal root ganglia from E13.5 mouse embryos.
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Dissociate ganglia into a single-cell suspension using trypsin.

Plate cells on poly-D-lysine and laminin-coated plates.

Culture neurons in a neurobasal medium supplemented with B27, nerve growth factor

(NGF), and antimitotic agents (e.g., 5-fluoro-2'-deoxyuridine and uridine) to inhibit the

growth of non-neuronal cells.[8]

Allow axons to extend for 5-7 days in vitro (DIV).

Compound Treatment and Axotomy:

Pre-incubate the DRG cultures with the SARM1 inhibitor (e.g., Sarm1-IN-2) or vehicle

control for 0.5 to 2 hours.[2][8]

Under a microscope, transect the axons using a sterile blade or needle.[8]

Remove the cell bodies to prevent axon regrowth.[13]

Assessment of Axon Degeneration:

Culture the transected axons for a defined period (e.g., 16, 24, 48, 72 hours).[2][13]

Fix the cells and immunostain for an axonal marker, such as βIII-tubulin.

Acquire images using fluorescence microscopy.

Quantify axon degeneration using an automated or manual method to determine the

percentage of intact versus fragmented axons.[13]

In Vivo Chemotherapy-Induced Peripheral Neuropathy
(CIPN) Model
This model evaluates the efficacy of SARM1 inhibitors in preventing axon degeneration caused

by neurotoxic chemotherapeutic agents.

Protocol (Vincristine-Induced Neuropathy):[1][6][7]
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Animal Model: Use adult wild-type mice (e.g., C57BL/6J).

Vincristine Administration:

Administer vincristine at a dose of 1.5 mg/kg via intraperitoneal injection.

Injections are typically given twice weekly for four weeks.[1][6]

SARM1 Inhibitor Treatment:

Administer the SARM1 inhibitor orally or via another appropriate route, starting before or

concurrently with the vincristine treatment. The dosing regimen will be compound-specific.

Outcome Measures:

Behavioral Testing: Assess for mechanical and thermal hyperalgesia.

Electrophysiology: Measure compound nerve action potential amplitudes in the tail nerve.

[6]

Histology:

Collect skin biopsies from the hind paws to quantify intraepidermal nerve fiber (IENF)

density.

Collect sural nerve and toe nerve samples for morphometric analysis of myelinated

axons.[1]

Protocol (Paclitaxel-Induced Neuropathy):[10]

Animal Model: Use adult wild-type mice.

Paclitaxel Administration:

Administer paclitaxel intravenously at a dose of 50 mg/kg on days 1 and 2.

SARM1 Inhibitor Treatment:
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Administer the SARM1 inhibitor orally, for example, daily starting 2 hours before the first

paclitaxel dose and continuing throughout the experiment.

Outcome Measures:

Electrophysiology: Measure sensory nerve action potential (SNAP) amplitudes of the tail

nerve at specified time points (e.g., 9 and 15 days after the first paclitaxel dose).

Histology: Assess intraepidermal nerve fiber density.

Biomarkers: Measure plasma levels of neurofilament light chain (NfL).

In Vivo Sciatic Nerve Axotomy (SNA) and Biomarker
Analysis
This acute injury model is used to assess the immediate protective effects of SARM1 inhibitors

and to measure key biomarkers of SARM1 activity and axonal damage.

Protocol:[2][8]

Animal Model: Use adult mice.

SARM1 Inhibitor Administration:

Administer the SARM1 inhibitor at the desired dose and route. For example, a single oral

dose or two intraperitoneal injections spaced several hours apart.[8]

Sciatic Nerve Axotomy:

Anesthetize the mouse and expose the sciatic nerve.

Perform a complete transection or crush of the nerve.

Biomarker Measurement:

At a specified time post-injury (e.g., 15 hours), collect blood and the injured sciatic nerve.

[2][8]
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Neurofilament Light Chain (NfL): Measure NfL levels in the plasma using a sensitive

immunoassay (e.g., SIMOA).[14][15]

Cyclic ADP-ribose (cADPR): Measure cADPR levels in the nerve tissue homogenate using

liquid chromatography-mass spectrometry (LC-MS/MS). cADPR is a direct product of

SARM1's enzymatic activity.

Signaling Pathways and Experimental Workflows
SARM1 Signaling Pathway in Axonal Degeneration
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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